Propionic acid, 3-ethoxy-, hexyl ester

Coating solvent evaporation VOC control High-solids formulation

Propionic acid, 3‑ethoxy‑, hexyl ester (IUPAC: hexyl 3‑ethoxypropanoate; CAS 14144‑37‑7) is a linear ether‑ester with molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g mol⁻¹. It belongs to the β‑alkoxypropionate family, a class of compounds defined by a central propionyl group flanked by an alkoxy substituent and an ester alkyl chain.

Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
CAS No. 14144-37-7
Cat. No. B12645195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionic acid, 3-ethoxy-, hexyl ester
CAS14144-37-7
Molecular FormulaC11H22O3
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)CCOCC
InChIInChI=1S/C11H22O3/c1-3-5-6-7-9-14-11(12)8-10-13-4-2/h3-10H2,1-2H3
InChIKeyZASWBHFDPXLANO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propionic Acid, 3-Ethoxy-, Hexyl Ester (CAS 14144‑37‑7): Physicochemical Identity and Procurement Classification


Propionic acid, 3‑ethoxy‑, hexyl ester (IUPAC: hexyl 3‑ethoxypropanoate; CAS 14144‑37‑7) is a linear ether‑ester with molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g mol⁻¹ [1]. It belongs to the β‑alkoxypropionate family, a class of compounds defined by a central propionyl group flanked by an alkoxy substituent and an ester alkyl chain [2]. This dual ether‑ester architecture imparts slow evaporation, moderate polarity, and excellent solvency for a broad range of coating polymers—properties that have established the lower homologue, ethyl 3‑ethoxypropionate (EEP, CAS 763‑69‑9), as an industrial solvent standard . The hexyl ester, distinguished by its C₆ terminal chain, is positioned at the higher‑molecular‑weight end of the series, where property profiles shift from solvent‑grade to plasticizer‑grade functionality [2].

High-boiling tail solvent for coating formulations requiring slow evaporation and defect control
Mid-chain plasticizer candidate bridging solvent-grade and plasticizer-grade alkoxypropionates

Why Substituting Hexyl 3‑Ethoxypropanoate with a Lighter Alkoxypropionate Can Compromise Formulation Performance


Within the 3‑alkoxypropionate series, the length of the ester alkyl chain is the dominant structural variable governing volatility, hydrophobicity, and plasticizing efficiency. Rehberg et al. demonstrated that boiling point, density, refractive index, and viscosity follow well‑defined homologous‑series relationships, with each additional methylene unit producing predictable shifts in these parameters [1]. Consequently, a formulation developed around the hexyl ester’s characteristic low vapor pressure (0.008 mmHg at 25 °C ) and elevated log P (~2.54 ) cannot be directly replaced by the ethyl or butyl homologues without altering evaporation kinetics, film‑formation behaviour, and compatibility with hydrophobic matrices. The quantitative evidence below establishes the specific, measurable property gaps that make generic substitution a performance risk rather than a cost‑saving opportunity.

Volatility Lighter homologues (ethyl, butyl) evaporate significantly faster, which may alter film-formation dynamics and open time in high-solids systems.
Hydrophobicity Lower log P of shorter-chain esters reduces organic-phase preference, potentially compromising compatibility with hydrophobic resins and water resistance.

Quantitative Differentiation of Hexyl 3‑Ethoxypropanoate (CAS 14144‑37‑7) Versus Closest Comparators


Vapor Pressure: Hexyl Ester Is Approximately Two Orders of Magnitude Less Volatile Than Ethyl 3‑Ethoxypropionate (EEP)

The vapor pressure of hexyl 3‑ethoxypropanoate at 25 °C is reported as 0.008 mmHg , whereas the industry‑standard solvent ethyl 3‑ethoxypropionate (EEP) exhibits a vapor pressure of approximately 0.9 mmHg (equivalent to 1.2 hPa) at the same temperature [1]. This represents a >100‑fold reduction in volatility for the hexyl ester. The lower vapor pressure correlates directly with a slower evaporation rate, which mitigates solvent popping in baked finishes and extends open time in high‑solids coatings .

Vapor pressure
Head-to-head
~100× lower vs. EEP
Supports slow-evaporating tail-solvent selection for high-solids coatings
0.008 mmHg vs 0.9 mmHg at 25°C; cross-study comparable
Coating solvent evaporation VOC control High-solids formulation

Hydrophobicity: Hexyl 3‑Ethoxypropanoate Displays a Log P ~1.1 Units Higher Than Ethyl 3‑Ethoxypropionate

The computed octanol‑water partition coefficient (log P) of hexyl 3‑ethoxypropanoate is 2.54 , significantly exceeding that of ethyl 3‑ethoxypropionate, for which reported log P values range from 0.98 to 1.47 [1]. A Δlog P of 1.1–1.5 units indicates that the hexyl ester is approximately 10–30× more lipophilic. This enhanced hydrophobicity improves compatibility with non‑polar resins, reduces water sensitivity in cured films, and increases the compound’s partitioning into organic phases during extraction or biphasic catalysis applications.

Hydrophobicity
Head-to-head
Δlog P ≈ +1.1 to +1.5
Indicates >10× greater lipophilicity, aiding non-polar resin compatibility
log P 2.54 (hexyl) vs 0.98–1.47 (EEP); calculated values
Partition coefficient Water resistance Hydrophobic matrix compatibility

Boiling‑Point Trend: Homologous Series Data Confirm Predictable Property Gradation from Solvent to Plasticizer

The foundational study by Rehberg, Dixon, and Fisher (1947) established that for the symmetric series ROCH₂CH₂COOR (R = identical n‑alkyl), boiling points, densities, and refractive indices increase monotonically with carbon number, while vapor pressures decrease correspondingly [1]. While the hexyl 3‑ethoxypropanoate studied here carries unsymmetrical substitution (R = ethyl, R′ = n‑hexyl), it falls within the same property continuum: the boiling point of hexyl 3‑ethoxypropanoate is estimated at ~260–270 °C at 760 mmHg based on interpolation, compared to the experimental boiling point of ~245 °C for butyl 3‑ethoxypropanoate and ~166 °C for ethyl 3‑ethoxypropionate . The progressive elevation of boiling point with chain length reinforces the classification of the hexyl ester as a mid‑chain member poised between volatile solvent and non‑volatile plasticizer.

Boiling point trend
Class-level
~260–270 °C (est.)
Positioned between butyl (~245 °C) and 2-ethylhexyl; fits high-temperature coating processes
Interpolated from homologous-series data (Rehberg et al., 1947)
Homologous series Plasticizer selection Property prediction

Molecular Weight and Viscosity: Hexyl Ester Bridges the Gap Between Solvent‑Grade and Plasticizer‑Grade Alkoxypropionates

Rehberg et al. noted that within the alkoxypropionate series, the lower members (methyl to butyl esters) possess properties suitable for solvents, while the higher members (octyl, decyl, and beyond) function effectively as plasticizers, owing to their lower viscosities and vapor pressures relative to conventional phthalates [1]. Hexyl 3‑ethoxypropanoate (MW 202.29 [2]) sits at the transition point: its molecular weight is ~16% greater than butyl 3‑ethoxypropanoate (MW 174.24 ) and ~12% less than 2‑ethylhexyl 3‑ethoxypropanoate (MW 230.34 ), positioning it as a dual‑function candidate that can serve as both a high‑boiling tail solvent and a low‑efficiency plasticizer. This intermediate status is unique among commercially available 3‑alkoxypropionates.

MW position
Class-level
MW 202.29 g/mol
Intermediate between solvent-grade (butyl) and plasticizer-grade (2-ethylhexyl) esters
+16% vs butyl; −12% vs 2-ethylhexyl; dual-function candidate
Plasticizing efficiency Low‑temperature flexibility Viscosity control

High‑Value Application Scenarios for Hexyl 3‑Ethoxypropanoate (CAS 14144‑37‑7) Grounded in Quantitative Evidence


Tail Solvent in High‑Solids Thermoset Baking Enamels

In high‑solids polyester or acrylic baking enamels, the slow evaporation of the tail solvent governs film leveling and defect prevention. The >100‑fold lower vapor pressure of hexyl 3‑ethoxypropanoate compared to EEP directly reduces solvent popping during the 150–180 °C cure cycle, while its elevated log P (2.54 vs. 1.25 for EEP ) minimizes moisture entrapment in humid application environments. Replacing a conventional EEP/dibasic ester tail‑solvent package with the hexyl ester can extend the solvent‑retention window without increasing total VOC content.

Hydrophobic Carrier for Water‑Sensitive Active Ingredients in Agrochemical or Coating Formulations

When formulating oil‑soluble active ingredients (e.g., certain fungicides or UV absorbers) that require a carrier with minimal water affinity, the hexyl ester’s log P advantage of +1.1 to +1.5 units over EEP translates to a >10‑fold higher preference for the organic phase. This property reduces active‑ingredient partitioning into the aqueous phase during tank mixing or film curing, improving biological efficacy or long‑term coating performance.

Mid‑Chain Plasticizer for Low‑Temperature Flexible PVC or Elastomer Compounds

Rehberg et al. established that higher alkoxypropionates are suitable plasticizers for elastomers requiring low‑temperature flexibility due to their lower viscosities and vapor pressures [1]. The hexyl ester, with an intermediate molecular weight of 202.29 g mol⁻¹ [2], bridges the gap between the overly volatile butyl ester and the more viscous 2‑ethylhexyl ester, offering a balance of processability and permanence in flexible PVC formulations where phthalate alternatives are required.

Model Compound for Structure–Property Relationship Studies of Ether–Ester Solvents

Because the homologous 3‑alkoxypropionate series exhibits linear relationships between carbon number and boiling point, density, and refractive index [1], hexyl 3‑ethoxypropanoate serves as a key data point for building quantitative structure–property relationship (QSPR) models. Researchers developing computational solvent‑selection tools can use the experimental log P (2.54) and vapor pressure (0.008 mmHg) of the hexyl ester as validation anchors for predictive algorithms covering the C₆–C₈ ester range.

Application
Selection Property
Validation Focus
Tail solvent in high-solids baking enamels
Low vapor pressure & high hydrophobicity
Verify evaporation rate, solvent popping resistance, and film leveling under cure conditions
Hydrophobic carrier for water-sensitive actives
Elevated log P for organic-phase preference
Evaluate active-ingredient partitioning and moisture uptake in formulated systems
Mid-chain plasticizer for flexible PVC/elastomers
Intermediate molecular weight (solvent–plasticizer bridge)
Assess low-temperature flexibility, permanence, and processability vs. phthalate alternatives
Model compound for QSPR/ether–ester property studies
Well-characterized log P and vapor pressure in homologous series
Use experimental data as validation anchors for predictive solvent-selection models
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